propyl 4-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate
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Overview
Description
PROPYL 4-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of isothiochromene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZOATE typically involves the following steps:
Formation of 1-oxo-1H-isothiochromene: This can be achieved by the reaction of 2-benzofuran-1(3H)-one (phthalide) with bromine in the presence of iron, followed by hydrolysis to obtain 5-chloro- or 5-bromo-2-formylbenzoic acids.
Condensation with rhodanine: The formylbenzoic acids are then condensed with rhodanine, followed by recyclization to yield 1-oxo-1H-isothiochromene-3-carboxylic acids.
Amidation and esterification: The 1-oxo-1H-isothiochromene-3-carboxylic acid is then reacted with 4-aminobenzoic acid to form the amide, which is subsequently esterified with propanol to yield the final product.
Industrial Production Methods
Industrial production of PROPYL 4-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZOATE follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common reagents used include bromine, iron, rhodanine, and propanol. The reactions are typically carried out in controlled environments to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
PROPYL 4-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
PROPYL 4-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of PROPYL 4-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1-oxo-1H-isothiochromene-3-carboxylic acid: A precursor in the synthesis of PROPYL 4-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZOATE.
Indole derivatives: Known for their diverse biological activities and structural similarity to isothiochromenes.
Uniqueness
PROPYL 4-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZOATE is unique due to its specific structural features and the presence of both isothiochromene and benzoate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H17NO4S |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
propyl 4-[(1-oxoisothiochromene-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H17NO4S/c1-2-11-25-19(23)13-7-9-15(10-8-13)21-18(22)17-12-14-5-3-4-6-16(14)20(24)26-17/h3-10,12H,2,11H2,1H3,(H,21,22) |
InChI Key |
TVKPYAZPAHVMOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2 |
Origin of Product |
United States |
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